molecular formula C12H17BrClNS B1379107 4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864052-35-6

4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1379107
CAS No.: 1864052-35-6
M. Wt: 322.69 g/mol
InChI Key: VKFJXHKXWZJPHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to BSMPP has been described in the literature . For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular formula of BSMPP is C13H17BrClN2S. The average mass is 322.692 Da and the monoisotopic mass is 320.995361 Da .

Scientific Research Applications

  • Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibitors : A study by Venkatesan et al. (2004) involved the synthesis of compounds similar to 4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, examining their activities as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). These compounds demonstrated selective inhibition capabilities, indicating potential therapeutic applications in conditions involving TACE and MMPs (Venkatesan et al., 2004).

  • Anticancer Agents : Another research by Rehman et al. (2018) synthesized derivatives of piperidine-4-carboxylic acid ethyl ester, including structures similar to the compound . These derivatives were evaluated as anticancer agents, showing promising results in vitro, particularly against specific cancer cell lines (Rehman et al., 2018).

  • Alzheimer’s Disease Treatment : In a study focused on Alzheimer’s disease, Rehman et al. (2018) synthesized N-substituted derivatives of a compound structurally related to this compound. These compounds were evaluated for their potential as drug candidates for Alzheimer’s disease, particularly for their enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).

  • Antibacterial Activity : A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to this compound. These compounds were evaluated for their antibacterial potentials, demonstrating moderate inhibition against certain bacterial strains (Iqbal et al., 2017).

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFJXHKXWZJPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
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4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Reactant of Route 5
4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Reactant of Route 6
4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride

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